3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride
Overview
Description
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride is a chemical compound with the linear formula C9H7ClN2O3S . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride involves annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this process can reach up to 94% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 258.68 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antibacterial Study : 1,3,4-Oxadiazole compounds, including derivatives similar to 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride, have been synthesized and studied for their antibacterial properties. These compounds exhibited moderate to strong activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antimicrobial and Anti-inflammatory Applications : Sulfonamide-based 1,3,4-oxadiazole derivatives have been synthesized, showing promising antimicrobial and anti-inflammatory activities. Some of these compounds demonstrated excellent anti-inflammatory activity, surpassing that of diclofenac (Kavitha et al., 2019).
Anticancer Evaluation : A series of N-substituted benzamides containing 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride have been evaluated for their anticancer activities against various cancer cell lines. Several derivatives showed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Chemical and Physical Properties
Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, including those structurally related to 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride, have been studied for their corrosion inhibition properties for mild steel in acidic environments. They exhibited high inhibition efficiency, providing protection against metal dissolution (Ammal et al., 2018).
Synthetic Approaches and Kinetic Investigations : Innovative synthetic approaches to molecules containing 1,3,4-oxadiazole groups have been explored. Kinetic studies of such molecules revealed insights into their reactivity and potential applications in various chemical processes (Rublova et al., 2017).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or eye contact .
properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQGEKIDKCBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381505 | |
Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
CAS RN |
388088-81-1 | |
Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=388088-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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